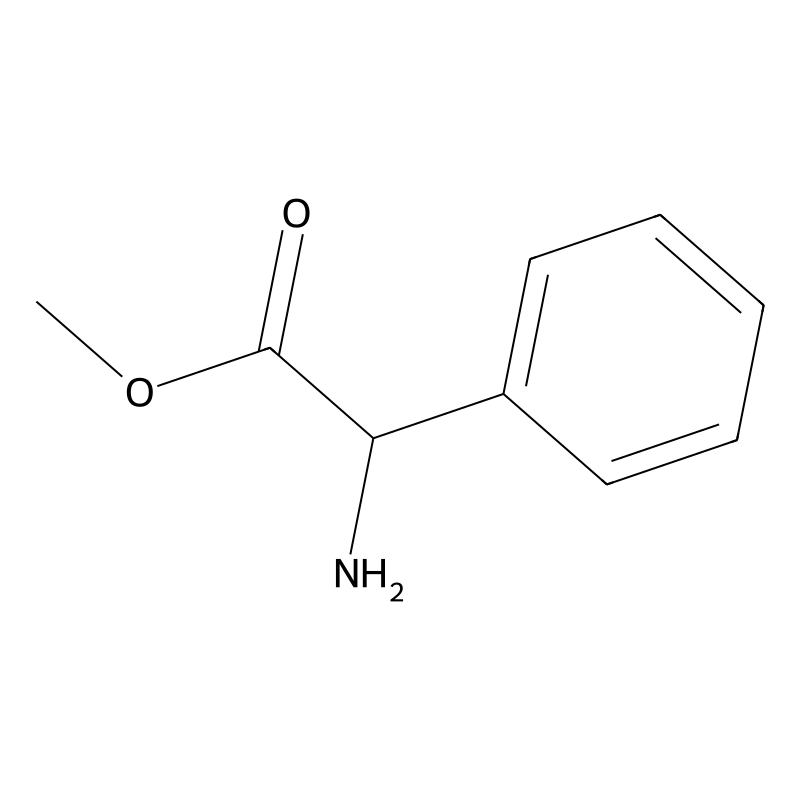

Methyl 2-amino-2-phenylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Identity

Methyl 2-amino-2-phenylacetate, also known as N-methylamino-phenylacetic acid methyl ester or (S)-2-phenylglycine methyl ester hydrochloride, is a molecule containing a phenylacetic acid core with an amine group and a methyl ester attached to the central carbon. It exists in both R and S enantiomers, with the S form being more commonly studied. (PubChem: )

Potential Applications

While research on Methyl 2-amino-2-phenylacetate is ongoing, there are a few areas where it shows potential:

Peptide Synthesis

Due to its structural similarity to the amino acid phenylglycine, Methyl 2-amino-2-phenylacetate can be used as a building block in peptide synthesis. The methyl ester group can be selectively removed to generate the free carboxylic acid, allowing for incorporation into peptide chains. (Sigma-Aldrich: )

Enzyme Studies

The molecule may serve as a substrate or inhibitor for enzymes involved in amino acid metabolism. Studying its interaction with these enzymes can provide insights into cellular processes and potentially lead to the development of new drugs.

Medicinal Chemistry

Methyl 2-amino-2-phenylacetate, also known as methyl phenylglycinate, is an organic compound with the molecular formula . It features a phenyl group attached to an amino acid structure, specifically an amino group and an ester functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug synthesis and as an intermediate in various

- Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

- Amide Formation: The ester can react with amines to form amides, which are crucial in pharmaceutical chemistry for drug development .

- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, facilitating the introduction of various functional groups.

The synthesis of methyl 2-amino-2-phenylacetate can be achieved through several methods:

- Direct Esterification: This involves reacting phenylglycine with methanol in the presence of an acid catalyst.

- Transesterification: Methyl esters can be synthesized by reacting phenylglycine with a suitable alcohol under catalytic conditions.

- Cobalt-Catalyzed Reactions: Recent studies have explored cobalt-catalyzed methods to synthesize derivatives of phenylglycine, which could lead to methyl 2-amino-2-phenylacetate as an intermediate .

Methyl 2-amino-2-phenylacetate serves various applications:

- Pharmaceutical Synthesis: It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those related to amino acids.

- Research: The compound is utilized in academic and industrial research to explore new synthetic pathways and develop novel drugs.

Interaction studies involving methyl 2-amino-2-phenylacetate focus on its reactivity with other chemical entities. It has been shown to interact with various nucleophiles and electrophiles, making it a versatile building block in organic synthesis. Its interactions are crucial for understanding how modifications to its structure can influence biological activity and pharmacological properties .

Several compounds share structural similarities with methyl 2-amino-2-phenylacetate. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| Methyl 2-amino-2-phenylacetate | 15028-40-7 | Contains amino and ester functional groups | Versatile intermediate in drug synthesis |

| (R)-Methyl 2-amino-2-phenylacetate hydrochloride | 19883-41-1 | Stereoisomer with similar functional groups | Specific enantiomeric properties |

| (S)-Methyl 2-amino-2-phenylacetate hydrochloride | 15028-39-4 | Stereoisomer with similar functional groups | Different biological activity profile |

| (R)-Ethyl 2-amino-2-phenylacetate hydrochloride | 17609-48-2 | Ethyl instead of methyl ester | Different solubility and reactivity |

| Methyl 2-amino-2-phenylpropanoate hydrochloride | 191796-90-4 | Propanoate structure instead of acetate | Potentially different pharmacological effects |

Methyl 2-amino-2-phenylacetate stands out due to its specific ester configuration and potential for diverse applications in medicinal chemistry, particularly as a precursor for synthesizing more complex molecules. Its ability to participate in various